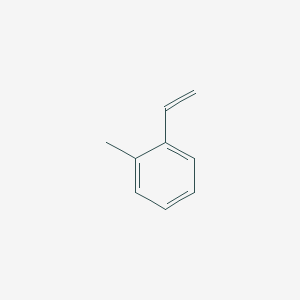

2-Methylstyrene

Número de catálogo B165405

:

611-15-4

Peso molecular: 118.18 g/mol

Clave InChI: NVZWEEGUWXZOKI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04966929

Procedure details

As the petroleum resin (hydrocarbon resin) that can be used in the present invention, there can be used a resin having a softening point of 30° to 140° C., which is obtained by polymerizing isopropenyltoluene alone, or by copolymerizing 100 parts by weight of isopropenyltoluene with up to 100 parts by weight, preferably 5 to 100 parts by weight of a fraction selected from fractions containing unsaturated hydrocarbon fractions having 4 and/or 5 carbon atoms (C4 and/or C5 fractions), obtained as by-products at refining and cracking of petroleum, in the presence of a Friedel-Crafts catalyst. Furthermore, there can be used a resin having a softening point of 80° to 120° C., which is obtained by polymerizing the abovementioned C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, a resin having a softening point of 40° to 160° C., which is obtained by cationpolymerizing or heat-radical-polymerizing an optional fraction having a boiling point of -10° to 280° C., which is formed as a by-product at cracking or modification of petroleum, in the presence of a Friedel-Crafts catalyst, and modification products of these resins, for example, aromatic hydrocarbon resins (aromatic petroleum resins) obtained by polymerizing fractions having a boiling point of 140° to 280° C., which are composed mainly of aromatic unsaturated hydrocarbons having 9 carbon atoms such as styrene, indene, vinyltoluene, (C9 fractions), for example, in the presence of a Friedel-Crafts catalyst. Still further, there can be mentioned aliphatic petroleum resins obtained by polymerizing fractions having a boiling point of -10° to 20° C., which contain, as the main component, olefins and diolefins having 4 carbon atoms (C4 fractions), or fractions having a boiling point of 15° to 60° C., which contain, as the main component, olefins and diolefins having 5 carbon atoms (C5 fractions), in the presence of a Friedel-Crafts catalyst, resins obtained by mixing C9 fractions with C4 fractions and/or C5 fractions and copolymerizing the mixture in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing or heat-polymerizing C9 fractions with cyclic diolefins such as dicyclopentadiene in the presence of a Friedel-Crafts catalyst, resins obtained by copolymerizing vinyl aromatic hydrocarbons such as styrene or α-methylstyrene with C4 and C5 fractions in the presence of a Friedel-Crafts catalyst, modified aromatic petroleum resins obtained by modifying the abovementioned resins with an α,β-unsaturated carboxylic acid or an anhydride thereof, or hydrogenating the above-mentioned resins, isopropenyltoluene type petroleum resins, and aliphatic petroleum resins. Of these petroleum resins, an isopropenyltoluene resin having a softening point (ring and ball method) of 80° to 140° C. and an aromatic petroleum resin having a softening point of 80° to 150° C. are preferred because an especially excellent damping effect can be attained.

[Compound]

Name

olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

C5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

C4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

C5

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

petroleum

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

[Compound]

Name

aromatic hydrocarbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

aromatic unsaturated hydrocarbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

aliphatic petroleum resins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

olefins

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

C4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=CC1C=CC=CC=1.[CH2:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10]1.[CH:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[CH3:26])=[CH2:19]>>[CH:11]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=1[CH3:9])=[CH2:10].[CH2:26]1[CH:21]2[CH:22]3[CH:23]=[CH:24][CH:25]([CH:20]2[CH:18]=[CH:19]1)[CH2:1]3

|

Inputs

Step One

[Compound]

|

Name

|

olefins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

C5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C

|

Step Four

[Compound]

|

Name

|

C4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

C5

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

petroleum

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

aromatic hydrocarbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

aromatic unsaturated hydrocarbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C=CC2=CC=CC=C12

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C

|

Step Eleven

[Compound]

|

Name

|

aliphatic petroleum resins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

olefins

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

C4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a softening point of 40° to 160° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

heat-radical-polymerizing an optional fraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by polymerizing fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in the presence of a Friedel-Crafts catalyst, resins obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1C=CC2C1C3CC2C=C3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |